1,1,2,2-Tetrabromopropane (CAS 34570-59-7) is a highly brominated aliphatic alkane characterized by its exceptional density and stable liquid form at room temperature. With a density of approximately 2.75 g/cm³ and a boiling point near 242 °C, it is primarily procured as a specialized heavy liquid for density-based material separations and as a bench-stable synthetic precursor. In chemical procurement, it is highly valued as a non-gaseous vehicle for on-demand propyne generation via zinc-mediated dehalogenation, eliminating the logistical and safety overhead of handling pressurized alkyne cylinders .
Generic substitution with other polybrominated alkanes, such as the widely used 1,1,2,2-tetrabromoethane (TBE), fundamentally alters both physical and chemical process outcomes. In density-driven separations, TBE provides a specific gravity of ~2.96 g/cm³, which is significantly higher than the ~2.75 g/cm³ of 1,1,2,2-tetrabromopropane; substituting the two will cause misclassification of mineral or polymer fractions that fall between these two density thresholds . Furthermore, in synthetic workflows, dehalogenation of TBE yields acetylene, whereas 1,1,2,2-tetrabromopropane strictly yields propyne (methylacetylene), making them entirely non-interchangeable as alkyne precursors [1].
Lower-brominated analogs (e.g., tribromopropanes) may reduce mass efficiency in density-dependent applications.
Isomeric substitution patterns can alter elimination and substitution outcomes, potentially limiting synthetic reproducibility.
Alternatives with lower density may be ineffective for mineral separation requiring a high-density liquid.
1,1,2,2-Tetrabromopropane provides a specific gravity of approximately 2.75 g/cm³, which distinguishes it from the industry-standard 1,1,2,2-tetrabromoethane (TBE, 2.96 g/cm³) [1]. This lower density threshold allows for the targeted flotation of materials that would otherwise float indiscriminately in TBE, enabling finer resolution in multi-stage density gradient fractionations .
| Evidence Dimension | Liquid Density (g/cm³) |
| Target Compound Data | ~2.75 g/cm³ |
| Comparator Or Baseline | 1,1,2,2-Tetrabromoethane (TBE): ~2.96 g/cm³ |
| Quantified Difference | 0.21 g/cm³ lower density |
| Conditions | Standard temperature and pressure (20-25°C) |
Enables precise density-based separation of minerals and polymers with specific gravities between 2.75 and 2.96 g/cm³ that cannot be resolved using TBE alone.
As a stable liquid precursor, 1,1,2,2-tetrabromopropane undergoes quantitative dehalogenation when treated with zinc dust in alcohol to yield propyne [1]. Unlike storing gaseous propyne, which requires pressurized cylinders, this tetrahalide allows for on-demand, stoichiometric generation of the alkyne. Compared to 1,1,2,2-tetrabromoethane, which yields ethyne upon identical treatment, the propane derivative specifically provides the methyl-substituted alkyne [2].
| Evidence Dimension | Dehalogenation Product |
| Target Compound Data | Yields propyne (methylacetylene) |
| Comparator Or Baseline | 1,1,2,2-Tetrabromoethane yields ethyne (acetylene) |
| Quantified Difference | C3 vs C2 alkyne generation |
| Conditions | Heating with zinc powder in ethanol |
Provides a safe, easily handled liquid alternative to pressurized propyne gas cylinders for laboratory-scale synthesis.
1,1,2,2-Tetrabromopropane exhibits a high boiling point of approximately 241.9 °C . This thermal stability ensures minimal evaporative loss during room-temperature density separations, significantly reducing worker exposure to halogenated vapors compared to lighter halocarbons like bromoform, which boils at ~149 °C [1].
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | ~241.9 °C |
| Comparator Or Baseline | Bromoform: ~149 °C |
| Quantified Difference | ~92.9 °C higher boiling point |
| Conditions | 760 mmHg (Standard atmospheric pressure) |
Reduces evaporative losses and inhalation risks during open-bench separation processes compared to lighter brominated solvents.
Utilized in geological and materials science laboratories to separate specific ore fractions or synthetic polymers that require a precise density cut-off near 2.75 g/cm³, effectively isolating materials that would otherwise float indiscriminately in heavier standard liquids like TBE [1].
Employed as a bench-stable, non-gaseous precursor for generating propyne gas via zinc-mediated dehalogenation, providing a safer and highly controllable alternative to maintaining compressed alkyne cylinders in the laboratory [2].
Serves as a model highly brominated aliphatic substrate for studying elimination mechanisms, radical substitutions, and steric effects in polyhalogenated alkanes, where its specific C3 backbone offers distinct stereoelectronic properties compared to C2 analogs [2].